molecular formula C8H7N3O B1511499 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde CAS No. 57806-04-9

1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

Cat. No.: B1511499
CAS No.: 57806-04-9
M. Wt: 161.16 g/mol
InChI Key: SYNGMNQXTCULHW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7N3O. It is a derivative of imidazo[4,5-b]pyridine, featuring a methyl group at the 1-position and a formyl group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with imidazo[4,5-b]pyridine as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including nitration, reduction, and formylation. The specific conditions and reagents used can vary depending on the desired yield and purity.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to control reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the aldehyde group to an alcohol.

  • Substitution: Substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: A wide range of substituted imidazo[4,5-b]pyridines can be synthesized.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde: Similar structure but different position of the methyl group.

  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde: Different position of the methyl group and formyl group.

  • 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Contains additional hydrogenation compared to the parent compound.

Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (referred to as compound 13 in some studies) is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer treatment and central nervous system (CNS) disorders. This article summarizes the biological activities of this compound, supported by data tables and research findings from various studies.

This compound belongs to a class of imidazo[4,5-b]pyridine derivatives, which have been explored for their pharmacological properties. The synthesis often involves reactions such as the Willgerodt-Kindler reaction and Suzuki cross-coupling, allowing for various substitutions that enhance biological activity .

1. Anticancer Properties

Research has highlighted the anticancer potential of 1-methyl-1H-imidazo[4,5-b]pyridine derivatives, particularly their role as inhibitors of Aurora kinases. These kinases are critical regulators of cell division, and their dysregulation is often implicated in cancer.

  • Aurora Kinase Inhibition : A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited selective inhibition of Aurora-A kinases over Aurora-B. For instance, compound 28c showed an IC50 value similar to that of the wild type Aurora-A in HCT116 human colon carcinoma cells .
CompoundIC50 Value (µM)Selectivity
28cSimilar to wild typeAurora-A > Aurora-B
40fSimilar to wild typeAurora-A > Aurora-B

2. CNS Activity

The compound has also been investigated for its potential as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2), which is relevant for treating psychotic disorders.

  • mGluR2 Modulation : In vitro studies indicated that compound 13 exhibited potent mGluR2 PAM activity with an EC50 value of 51.2 nM. This suggests its potential use in developing therapies for CNS disorders .
Activity TypeEC50 Value (nM)Notes
mGluR2 PAM51.2Potent modulator
SelectivityHighAgainst other mGluRs

Case Studies and Research Findings

Several studies have provided insights into the pharmacological profile of this compound:

  • Pharmacokinetic Properties : Investigations into the pharmacokinetic properties revealed favorable lipophilicity and metabolic stability. The compound showed good blood-brain barrier permeability without being a substrate for P-glycoprotein (P-gp), indicating its potential for CNS applications .
  • Antituberculotic Activity : Some derivatives were also tested for antituberculotic activity, showcasing a broader spectrum of biological effects .

Properties

IUPAC Name

1-methylimidazo[4,5-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNGMNQXTCULHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743210
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57806-04-9
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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